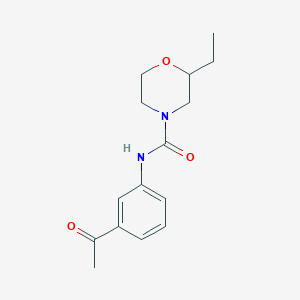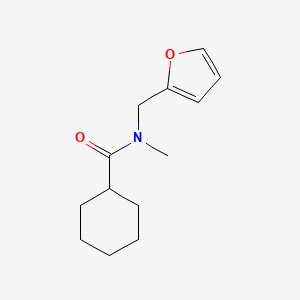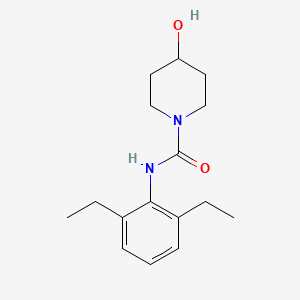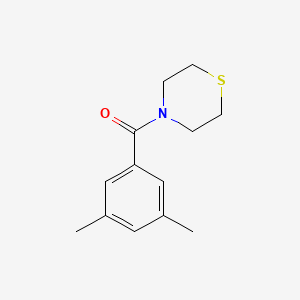
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as TTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TTA is a selective agonist of the G protein-coupled receptor GPR39, which is involved in various physiological processes such as glucose metabolism, insulin secretion, and gastrointestinal function. In
作用機序
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide binds to and activates GPR39, which is a G protein-coupled receptor that is predominantly expressed in the pancreas, gastrointestinal tract, and brain. GPR39 activation leads to the activation of downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are involved in various physiological processes, including insulin secretion, glucose metabolism, and gastrointestinal function.
Biochemical and Physiological Effects
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the stimulation of insulin secretion, improvement of glucose tolerance and insulin sensitivity, regulation of gastrointestinal motility and inflammation, and modulation of neuronal function, cardiovascular function, and bone metabolism. 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on metabolic and gastrointestinal function.
実験室実験の利点と制限
One of the main advantages of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide as a research tool is its selective agonist properties, which allow for the specific activation of GPR39 without affecting other receptors or signaling pathways. This makes it a valuable tool for investigating the specific effects of GPR39 activation in various tissues and organs. However, the use of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in lab experiments is limited by its solubility and stability, which can affect its bioavailability and potency. Additionally, the effects of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide may vary depending on the animal model or cell line used, which can affect the reproducibility of results.
将来の方向性
There are several future directions for research on 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide and GPR39. One area of interest is the role of GPR39 in metabolic diseases such as diabetes and obesity, and the potential therapeutic applications of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in these conditions. Another area of interest is the effects of GPR39 activation on the central nervous system, and the potential role of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to optimize the synthesis and formulation of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, and to develop new selective agonists of GPR39 with improved solubility and stability.
合成法
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzyl amine with 1,2,4-triazole-3-carboxylic acid followed by the addition of acetic anhydride. The final product is obtained through recrystallization and purification steps. The synthesis of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been used in various scientific studies to investigate the role of GPR39 in physiological processes. It has been shown to stimulate insulin secretion in pancreatic beta cells, improve glucose tolerance and insulin sensitivity in diabetic animal models, and regulate gastrointestinal motility and inflammation. 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been used to study the effects of GPR39 activation on neuronal function, cardiovascular function, and bone metabolism. The selective agonist properties of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide make it a valuable tool for studying the specific effects of GPR39 activation in various tissues and organs.
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-4-10(2)13(11(3)5-9)16-12(18)6-17-8-14-7-15-17/h4-5,7-8H,6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYUUWDRPRWUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)

